4-methoxy-N',N'-diphenylbenzohydrazide
Description
4-Methoxy-N',N'-diphenylbenzohydrazide is a benzohydrazide derivative characterized by a central hydrazide backbone substituted with a methoxy group at the 4-position of the benzene ring and two phenyl groups at the N',N'-positions. Its synthesis typically involves condensation reactions between substituted benzoic acid hydrazides and aromatic aldehydes or ketones under reflux conditions, often catalyzed by acetic acid .
Key structural features include:
- Planar geometry: X-ray crystallography reveals near-planar arrangements of the benzene rings, with dihedral angles as low as 1.2° between rings, enhancing conjugation and stability .
- Hydrogen bonding: Intermolecular O–H⋯O and N–H⋯O interactions dominate crystal packing, influencing solubility and melting points .
- Electronic effects: The methoxy group acts as an electron-donating substituent, modulating electronic density and reactivity .
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4g/mol |
IUPAC Name |
4-methoxy-N',N'-diphenylbenzohydrazide |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-14-12-16(13-15-19)20(23)21-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,21,23) |
InChI Key |
MQWBKGVJHRTRLG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations
- Sulfonohydrazides: Replacement of the benzoyl group with a sulfonohydrazide moiety (e.g., I-3 in ) introduces sulfonyl electronegativity, improving fungicidal activity (74% yield, m.p. 222–223°C) .
- Triazole Hybrids : Incorporation of 1,2,4-triazole rings (e.g., ) introduces additional hydrogen-bonding sites and tautomeric flexibility, broadening pharmacological profiles .
Structural and Crystallographic Insights
- Bond Lengths : The N–N bond in 4-methoxy-N',N'-diphenylbenzohydrazide (1.302–1.372 Å) is comparable to related benzamidines, suggesting similar conformational rigidity .
- Crystal Packing : Unlike nitro-substituted analogs (e.g., ), the diphenyl groups in the target compound may reduce planarity, altering solubility and crystallization tendencies.
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